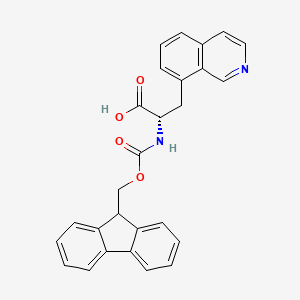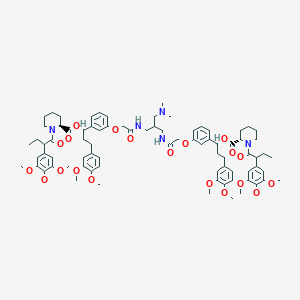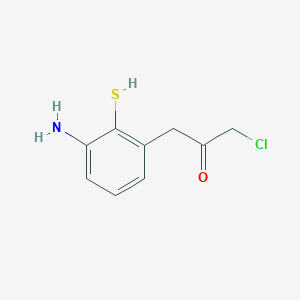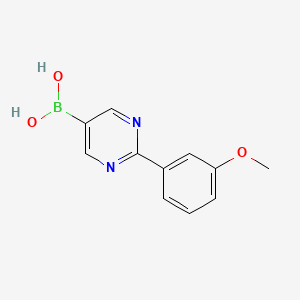
(2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyrimidine can undergo a reaction with an organolithium reagent to form an intermediate, which is then treated with a boron reagent to yield the desired boronic acid .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow processes to enhance efficiency and yield. These methods leverage automated systems to precisely control reaction conditions, such as temperature and pressure, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: Corresponding alcohols.
Reduction: Borane derivatives.
Substitution: Various substituted pyrimidines.
Applications De Recherche Scientifique
(2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of (2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to a palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The compound’s effectiveness is attributed to its stability and reactivity under mild conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methoxyphenyl)boronic acid
- 5-Methoxy-3-pyridineboronic acid pinacol ester
- 2-(Methylthio)pyrimidine-5-boronic acid
Uniqueness
(2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid stands out due to its unique combination of a pyrimidine ring and a methoxyphenyl group, which enhances its reactivity and stability in coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules compared to other boronic acids .
Propriétés
Formule moléculaire |
C11H11BN2O3 |
|---|---|
Poids moléculaire |
230.03 g/mol |
Nom IUPAC |
[2-(3-methoxyphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H11BN2O3/c1-17-10-4-2-3-8(5-10)11-13-6-9(7-14-11)12(15)16/h2-7,15-16H,1H3 |
Clé InChI |
GLJQHPIZYAYVAC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)C2=CC(=CC=C2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


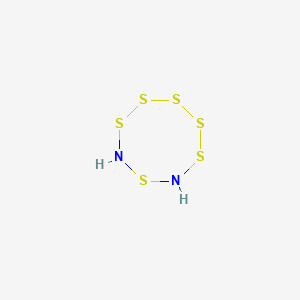

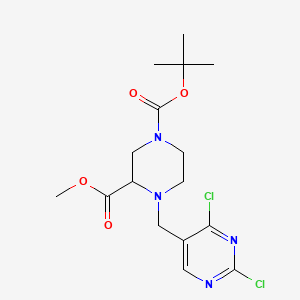

![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
